molecular formula C18H18O4S B1197072 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate

1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate

Cat. No.: B1197072
M. Wt: 330.4 g/mol
InChI Key: OIDYLVFJAIPWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate is a complex organic compound with a unique structure that includes a thiophene ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the butanoic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenoxy and thiophene groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenyl succinate
  • 4-[2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxo-butanoic acid

Uniqueness

1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and butanoic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H18O4S

Molecular Weight

330.4 g/mol

IUPAC Name

4-[2,6-dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxobutanoic acid

InChI

InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)

InChI Key

OIDYLVFJAIPWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2

Synonyms

2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester
BI-L 357
BI-L-357

Origin of Product

United States

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